molecular formula C17H23N5OS B2442445 N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1334373-20-4

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2442445
CAS No.: 1334373-20-4
M. Wt: 345.47
InChI Key: MGXRTZJBDHHJLQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of this compound, which includes a pyrazole ring fused with a pyridazine ring, makes it an interesting subject for scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

It is known that derivatives of the pyrazolylpyridazine bicyclic system, to which this compound belongs, have demonstrated a variety of biological activities . These activities suggest that N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide may interact with a range of enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions in significant ways.

Cellular Effects

Given the reported biological activities of related compounds , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

It is known that cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways . Therefore, it is plausible that this compound could interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is known that the compound has a thiol group , which could potentially interact with transporters or binding proteins, influencing its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide involves several steps. One common method starts with the preparation of the pyrazolylpyridazine core. This is typically achieved by reacting 3,5-dimethyl-1H-pyrazole with a suitable pyridazine derivative under controlled conditions . The resulting intermediate is then reacted with cyclohexylamine and thioacetic acid to form the final product. The reaction conditions often involve the use of anhydrous solvents and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and consistent product quality. The use of automated systems to monitor and adjust reaction parameters is also common in industrial production .

Scientific Research Applications

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide stands out due to its unique combination of a cyclohexyl group and a thioacetamide moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

N-cyclohexyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-10-13(2)22(21-12)15-8-9-17(20-19-15)24-11-16(23)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXRTZJBDHHJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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